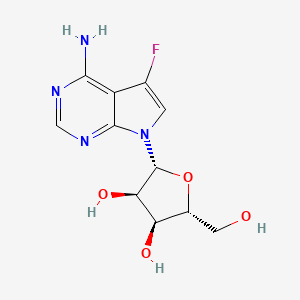
5-氟代胸腺嘧啶核苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C11H13FN4O4 and its molecular weight is 284.247. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 5-氟代胸腺嘧啶核苷具有抗病毒活性。 它已被研究作为丙型肝炎病毒 (HCV) RNA 复制的抑制剂 。这种应用在对抗 HCV 感染方面至关重要。
- 研究表明,5-氟代胸腺嘧啶核苷可能具有抗炎作用。 它有可能调节免疫反应并在某些情况下减少炎症 。
- 该化合物已被研究作为潜在的抗癌剂。 它可能干扰癌细胞的生长和增殖 。需要进一步研究以探索其对特定癌症类型的疗效。
- 一些研究表明,5-氟代胸腺嘧啶核苷衍生物可以作为中枢神经系统的 CB2 大麻素受体配体 。这表明它可能在神经系统疾病中发挥作用,尽管还需要更多研究。
- Xa 因子抑制剂对于预防血栓形成至关重要。 5-氟代胸腺嘧啶核苷衍生物已被探索作为潜在的 Xa 因子抑制剂 。它们对心血管健康的影响值得进一步探索。
- Y5 拮抗剂是潜在的抗肥胖药,已被研究。 一些与 5-氟代胸腺嘧啶核苷相关的氟化氮杂吲哚属于此类 。这些化合物可能在管理代谢紊乱中发挥作用。
抗病毒活性
抗炎作用
抗癌潜力
神经系统疾病
心血管应用
代谢紊乱
作用机制
Target of Action
5-Fluorotubercidin is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
The compound interacts with its target, uridine phosphorylase, and inhibits its function . This interaction results in the disruption of the pyrimidine salvage pathway, affecting the synthesis of nucleotides necessary for DNA and RNA production.
Biochemical Pathways
5-Fluorotubercidin affects the pyrimidine salvage pathway, which is responsible for the recycling of pyrimidines to form nucleotides . The inhibition of uridine phosphorylase disrupts this pathway, leading to a decrease in nucleotide synthesis. This can result in the inhibition of DNA and RNA synthesis, affecting cell growth and proliferation.
Pharmacokinetics
Studies on similar compounds like 5-fluorouracil suggest that these types of drugs can have significant pharmacokinetic variability Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly impact the bioavailability of the drug
Result of Action
The primary result of 5-Fluorotubercidin’s action is the inhibition of cell growth and proliferation. By disrupting the pyrimidine salvage pathway and subsequently inhibiting DNA and RNA synthesis, the compound can effectively halt the growth of cells . This makes it a potential candidate for use in anti-cancer therapies.
生化分析
Biochemical Properties
The biochemical properties of 5-fluorotubercidin are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, TubE specifically utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the precise construction of the deazapurine nucleoside scaffold . Moreover, TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination . Finally, TubG acts as a Nudix hydrolase, preferring Co 2+ for the maintenance of maximal activity, and is responsible for the tailoring hydrolysis step leading to 5-fluorotubercidin .
Cellular Effects
The cellular effects of 5-fluorotubercidin are diverse and significant. It has been shown to have a profound impact on various types of cells and cellular processes. For instance, it has been found to have broad-spectrum antitumor effects . The oral absorption of 5-fluorotubercidin is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .
Molecular Mechanism
The molecular mechanism of action of 5-fluorotubercidin is complex and multifaceted. It is thought to bind to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression contribute to its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, and this is likely to include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-fluorotubercidin can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies detailing the dosage effects of 5-fluorotubercidin in animal models are currently lacking.
Metabolic Pathways
The metabolic pathways that 5-fluorotubercidin is involved in are complex. It is known that 5-fluorotubercidin follows the same facilitated-transport system as uracil, adenine, and hypoxanthine
Transport and Distribution
The transport and distribution of 5-fluorotubercidin within cells and tissues are critical aspects of its function. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . In human erythrocytes, 5-fluorotubercidin and uracil exhibited similar saturable and nonsaturable components of influx .
Subcellular Localization
The subcellular localization of a protein is often tied to its function, so it’s important to determine where the protein of interest resides .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRZKBNCONNKPI-IOSLPCCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
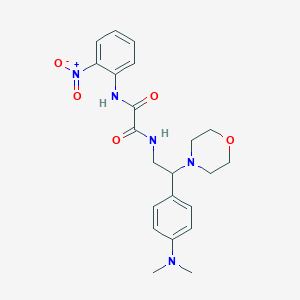
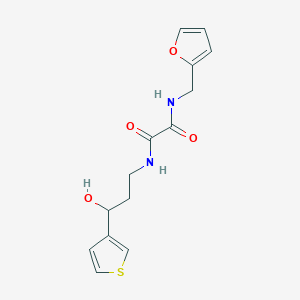
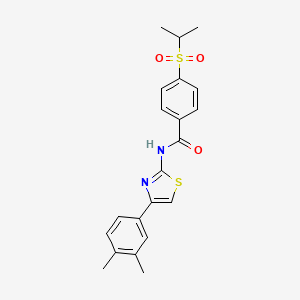

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2441789.png)

![1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2441792.png)
![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)
![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)
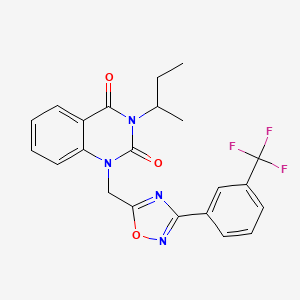
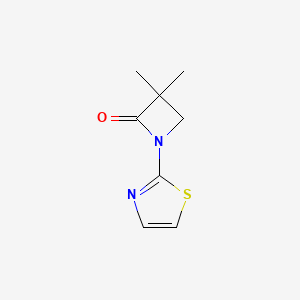
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)
